molecular formula C17H23N5O5S B12291911 (2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12291911
M. Wt: 409.5 g/mol
InChI Key: BWBSSERHKZVUKK-VEEXIGFHSA-N
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Description

The compound (2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a thiomorpholine ring, and a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid involves multiple steps, including the formation of the imidazole ring, the thiomorpholine ring, and the pyrrolidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

    Formation of the Imidazole Ring: This step typically involves the cyclization of a precursor molecule containing an amine and a carboxylic acid group under acidic conditions.

    Formation of the Thiomorpholine Ring: This step involves the reaction of a thiol with an amine in the presence of a suitable oxidizing agent to form the thiomorpholine ring.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a precursor molecule containing an amine and a carboxylic acid group under basic conditions.

Industrial Production Methods

Industrial production of This compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo substitution reactions at the imidazole ring, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents such as bromine or chlorine for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Dihydroimidazole Derivatives: Formed from reduction reactions.

    Halogenated Imidazole Derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine

The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses.

Properties

Molecular Formula

C17H23N5O5S

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H23N5O5S/c1-9-14(23)21-12(7-28-9)15(24)20-11(5-10-6-18-8-19-10)16(25)22-4-2-3-13(22)17(26)27/h6,8-9,11-13H,2-5,7H2,1H3,(H,18,19)(H,20,24)(H,21,23)(H,26,27)/t9?,11-,12?,13-/m0/s1

InChI Key

BWBSSERHKZVUKK-VEEXIGFHSA-N

Isomeric SMILES

CC1C(=O)NC(CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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